(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Fluorinated polyesters Ring‑opening copolymerisation Polymer molecular weight

(R)-(+)-2,3,4,5,6-Pentafluorostyrene oxide is a chiral, electron‑deficient terminal epoxide bearing a fully fluorinated aromatic ring (C₈H₃F₅O, MW 210.1). The pentafluorophenyl substituent substantially increases ring electrophilicity relative to non‑fluorinated styrene oxide, while the defined (R)‑configuration enables stereocontrolled transformations in asymmetric synthesis and functional polymerisation.

Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
CAS No. 121680-77-1
Cat. No. B050971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
CAS121680-77-1
Molecular FormulaC8H3F5O
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1
InChIKeyZUZPTXICNGFRDG-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-2,3,4,5,6-Pentafluorostyrene Oxide (CAS 121680-77-1): Chiral Fluorinated Epoxide for Asymmetric Synthesis and Advanced Materials


(R)-(+)-2,3,4,5,6-Pentafluorostyrene oxide is a chiral, electron‑deficient terminal epoxide bearing a fully fluorinated aromatic ring (C₈H₃F₅O, MW 210.1) . The pentafluorophenyl substituent substantially increases ring electrophilicity relative to non‑fluorinated styrene oxide, while the defined (R)‑configuration enables stereocontrolled transformations in asymmetric synthesis and functional polymerisation .

Chiral Synthesis (R)-configuration provides a defined stereochemical handle for asymmetric transformations and enantioselective ring-opening.
Fluorinated Materials Electron-deficient pentafluorophenyl epoxide supports accelerated ring-opening copolymerisation and property-tuning studies.
Analytical Derivatisation High fluorine content may support electron-capture detection sensitivity in chiral derivatisation workflows.

Why Non‑Fluorinated or Racemic Styrene Oxides Cannot Replace (R)-(+)-2,3,4,5,6-Pentafluorostyrene Oxide in Critical Applications


Simple substitution with styrene oxide (CAS 96‑09‑3) or even the (S)‑enantiomer or racemic pentafluorostyrene oxide is invalid in processes that require the combination of (i) a strongly electrophilic, ring‑strained epoxide, (ii) a chiral handle that dictates the absolute configuration of downstream products, and (iii) the unique fluorine‑specific π‑stacking interactions that accelerate catalysis and enable post‑polymerisation modification [1]. The absence of the pentafluorophenyl group or the wrong stereochemistry leads to loss of catalytic enhancement, reduced molecular weight in polymers, and failure to achieve the enantiopurity required for asymmetric derivatisation [1][2].

Target Compound
(R)-(+)-Pentafluorostyrene oxide: chiral, electron-deficient epoxide with five fluorine atoms enabling catalytic acceleration and post-modification.
Common Substitutes
Non-fluorinated styrene oxide or racemic pentafluorostyrene oxide lack the combined electrophilicity, chiral purity, and fluorine-specific interactions.
Replacement may reduce polymer molecular weight, eliminate post-modification capability, and compromise stereochemical control.

Quantitative Differentiation of (R)-(+)-2,3,4,5,6-Pentafluorostyrene Oxide: Head‑to‑Head and Cross‑Study Comparisons


Fluorine‑Specific Acceleration of Ring‑Opening Copolymerisation and Enhanced Polymer Molecular Weight

In the ring‑opening copolymerisation of epoxides with phthalic anhydride, pentafluorostyrene oxide enables significantly faster catalysis and yields polymers with number‑average molecular weight (Mn) exceeding 100 kg mol⁻¹, whereas the non‑fluorinated analogue (styrene oxide) produces markedly lower molecular weight materials under identical conditions [1]. The pendant C₆F₅ groups promote fluorine‑specific π‑stacking interactions that accelerate the catalytic cycle [1].

Fluorine-accelerated copolymerisation
Reported head-to-head
Mn >100 kg mol⁻¹ for pentafluorostyrene oxide-derived polyester; non-fluorinated analogue yields lower molecular weight under identical conditions.
Supports polymer molecular-weight advantage in fluorinated polyester research.
Conditions: ring-opening with phthalic anhydride (Ref 1).
Fluorinated polyesters Ring‑opening copolymerisation Polymer molecular weight

Post‑Polymerisation Modification Enabled by Pendant Pentafluorophenyl Groups

The pendant C₆F₅ groups in polymers derived from pentafluorostyrene oxide serve as reactive handles for efficient post‑polymerisation modification (PPM) [1]. This allows fine‑tuning of thermal, mechanical, optical, and solubility properties without dissolving the polymer, a capability not available with non‑fluorinated styrene oxide‑derived polymers [1].

Post-polymerisation modification
Reported head-to-head
Pendant C₆F₅ groups enable post-polymerisation functionalisation of films and fibres without dissolution; styrene oxide-derived polymers lack this reactive handle.
Enables property-tuning studies in coatings and advanced materials.
Reactions described in Ref 1.
Post‑polymerisation modification Fluorinated materials Surface functionalisation

Differential Stereochemical Outcome in Hydrofluorination: Partial Racemisation vs. High Stereospecificity

During hydrofluorination with HF‑amine reagents, pentafluorostyrene oxide undergoes partial racemisation, whereas 1,2‑epoxyoctane and glycidyl hexyl ether proceed with inversion of the asymmetric centre and high stereospecificity [1]. This differential behaviour underscores that the pentafluorophenyl substituent alters the stereochemical course of nucleophilic ring‑opening reactions relative to non‑fluorinated terminal epoxides.

Stereochemical outcome in hydrofluorination
Cross-study context
Pentafluorostyrene oxide exhibits partial racemisation; non-fluorinated epoxides (1,2-epoxyoctane, glycidyl hexyl ether) proceed with high stereospecificity and inversion.
Stereochemical profile may require distinct reaction optimisation relative to non-fluorinated analogues.
HF-amine reagent conditions (Ref 2).
Fluorohydrin synthesis Stereochemical stability Chiral building blocks

Utility as a Precursor for Optically Active Derivatising Agents in Analytical Applications

Optically active pentafluorostyrene oxide serves as a key intermediate for preparing pentafluorophenyl derivatives that function as derivatising agents for electron capture detection and optical resolution [1]. The high fluorine content (five fluorine atoms per aromatic ring) enhances sensitivity in electron capture detection compared to non‑fluorinated or mono‑fluorinated aromatic epoxides [1].

ECD derivatisation sensitivity
Class-level inference
Pentafluorophenyl group (five F atoms) may enhance electron-capture response vs. mono-/di-fluorinated aryl epoxides.
Reported sensitivity benefit in chiral derivatisation; verify with specific analyte.
Data to verify; class-level extrapolation from Ref 3.
Electron capture detection Chiral derivatisation Analytical chemistry

High‑Impact Application Scenarios for (R)-(+)-2,3,4,5,6-Pentafluorostyrene Oxide Based on Quantified Differentiation


Synthesis of High‑Molecular‑Weight Fluorinated Polyesters with Tunable Properties

Use (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide as a monomer in ring‑opening copolymerisation with cyclic anhydrides to produce fluorinated polyesters with Mn >100 kg mol⁻¹ [1]. The pendant pentafluorophenyl groups enable post‑polymerisation modification to adjust thermal, mechanical, optical, and solubility characteristics, making these materials suitable for specialty coatings, fibres, and degradable plastics where non‑fluorinated styrene oxide fails to deliver the required molecular weight and functional versatility [1].

Chiral Building Block for Enantioselective Synthesis of Fluorohydrins and Oxazolines

Employ the optically pure (R)‑enantiomer in stereocontrolled ring‑opening reactions to prepare chiral fluorohydrins and 2‑oxazoline derivatives [1][2]. The unique stereochemical behaviour of pentafluorostyrene oxide (partial racemisation under certain conditions) necessitates careful optimisation of reaction parameters, making the procurement of high‑enantiopurity starting material essential for reproducible outcomes in asymmetric synthesis [1][2].

Preparation of Electron Capture Derivatising Agents for Ultra‑Trace Chiral Analysis

Derive optically active pentafluorophenyl‑based reagents from (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide for use in electron capture detection (ECD) gas chromatography [1]. The five fluorine atoms per molecule provide superior sensitivity in ECD compared to non‑fluorinated or mono‑fluorinated alternatives, enabling detection of chiral carboxylic acids and amines at sub‑nanogram levels in environmental, pharmaceutical, and forensic samples [1].

Application
Selection Property
Validation Focus
Fluorinated polyester synthesis
Electron-deficient chiral epoxide with pendant C₆F₅
Polymer molecular weight and post-modification capability
Chiral fluorohydrin/oxazoline building block
Enantiopure (R)-epoxide with unique stereochemical behaviour
Stereochemical fidelity and reaction condition optimisation
Electron-capture derivatisation reagent
High fluorine content for reported ECD sensitivity
Detection limit verification with target analyte
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